2-(Acetyloxy)-4-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(acetyloxy)-4-ethoxy- is a derivative of benzoic acid, characterized by the presence of an acetyloxy group at the second position and an ethoxy group at the fourth position of the benzene ring. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetyloxy)-4-ethoxy- typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing 4-hydroxybenzoic acid and acetic anhydride, followed by the addition of a drop of concentrated sulfuric acid. The mixture is then heated on a water bath at around 50-60°C for about 15 minutes. After cooling, water is added to precipitate the product, which is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves the catalytic oxidation of toluene with oxygen. This process is catalyzed by cobalt or manganese naphthenates, yielding high-purity benzoic acid, which can then be further modified to produce various derivatives, including benzoic acid, 2-(acetyloxy)-4-ethoxy- .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(acetyloxy)-4-ethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(acetyloxy)-4-ethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of preservatives, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(acetyloxy)-4-ethoxy- involves its interaction with cellular components. It is absorbed into cells and can inhibit the growth of mold, yeast, and some bacteria by interfering with their metabolic processes. The compound is conjugated to glycine in the liver and excreted as hippuric acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Acetylsalicylic acid (Aspirin): Known for its analgesic, antipyretic, and anti-inflammatory properties.
Salicylic acid: Used in skincare products for its exfoliating properties.
Uniqueness
Benzoic acid, 2-(acetyloxy)-4-ethoxy- is unique due to the presence of both acetyloxy and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58138-64-0 |
---|---|
Molekularformel |
C11H12O5 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-acetyloxy-4-ethoxybenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-3-15-8-4-5-9(11(13)14)10(6-8)16-7(2)12/h4-6H,3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
OBCDRKHTYWTSNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.